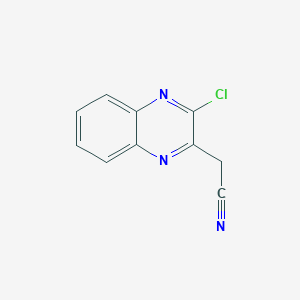

2-(3-Chloroquinoxalin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

68350-65-2 |

|---|---|

Molecular Formula |

C10H6ClN3 |

Molecular Weight |

203.63 g/mol |

IUPAC Name |

2-(3-chloroquinoxalin-2-yl)acetonitrile |

InChI |

InChI=1S/C10H6ClN3/c11-10-9(5-6-12)13-7-3-1-2-4-8(7)14-10/h1-4H,5H2 |

InChI Key |

SCPJSCIMKCHTOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 3 Chloroquinoxalin 2 Yl Acetonitrile

Reactivity of the Nitrile Functional Group in Quinoxaline (B1680401) Systems

The nitrile group (C≡N) in 2-(3-Chloroquinoxalin-2-yl)acetonitrile is significantly influenced by the electron-withdrawing nature of the adjacent quinoxaline ring. This electronic effect enhances the electrophilicity of the nitrile carbon, making it susceptible to a variety of chemical transformations. Its reactivity is further modulated by the presence of the α-hydrogen atoms on the acetonitrile (B52724) moiety.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and reacts with nucleophiles in a manner analogous to a carbonyl group. nih.gov Strong nucleophiles can add directly to the carbon-nitrogen triple bond. For instance, organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can attack the nitrile carbon to form an intermediate imine anion. Subsequent aqueous work-up hydrolyzes this intermediate to yield a ketone. Similarly, reduction with strong hydride reagents such as lithium aluminum hydride (LiAlH₄) results in the addition of two hydride ions, ultimately leading to the formation of a primary amine after protonation.

The quinoxaline ring, being an electron-withdrawing heteroaromatic system, polarizes the C≡N bond, further activating the carbon atom toward nucleophilic attack. While specific studies on this compound are limited, the general reactivity pattern of nitriles suggests its capability to undergo such additions to synthesize more complex quinoxaline derivatives. nih.gov

Transformations Involving the α-Hydrogen of the Acetonitrile Moiety

The methylene (B1212753) bridge (-CH₂-) between the quinoxaline ring and the nitrile group contains α-hydrogens that are notably acidic. byjus.com This acidity is a consequence of the combined electron-withdrawing effects of both the quinoxaline ring and the nitrile group, which stabilize the resulting carbanion (enolate) through resonance. collegedunia.commsu.edu

This acidic nature allows for deprotonation by a suitable base, such as sodium amide or lithium diisopropylamide (LDA), to generate a potent carbon nucleophile. This nucleophile can then participate in various carbon-carbon bond-forming reactions. libretexts.org Key transformations include:

Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction (Sₙ2) to introduce alkyl chains at the α-position. libretexts.orgscribd.com

Condensation Reactions: The carbanion can add to carbonyl compounds (aldehydes and ketones) in an aldol-type condensation or to esters in a Claisen-type condensation to form more complex molecular architectures. byjus.comlibretexts.org

This reactivity is fundamental to the synthetic utility of related compounds. For example, the synthesis of α-(2-quinoxalinyl)phenylacetonitrile is achieved by deprotonating phenylacetonitrile (B145931) with sodium amide to form a nucleophile that subsequently displaces the chlorine from 2-chloroquinoxaline (B48734). lookchem.com This underscores the facile formation and reactivity of the carbanion alpha to the nitrile group in quinoxaline systems.

Reactions Leading to Nitrogen-Containing Heterocycles from the Nitrile Group

The nitrile group is a valuable synthon for the construction of nitrogen-containing heterocycles. It can act as an electrophilic site for intramolecular or intermolecular cyclization reactions. A prominent example in a related system involves the reaction of 2-chloroquinoline-3-carbonitriles with 1,3-binucleophiles like guanidine (B92328) hydrochloride. researchgate.net In a base-catalyzed cyclization, the nucleophilic guanidine attacks the nitrile carbon, leading to the formation of a fused pyrimidine (B1678525) ring. researchgate.net

This type of reaction, known as annulation, demonstrates the potential of the nitrile group in this compound to serve as a cornerstone for building polycyclic heteroaromatic systems, such as pyrimido[4,5-b]quinoxalines. The reaction proceeds through nucleophilic addition to the nitrile, followed by an intramolecular cyclization and condensation sequence.

| Reactant System | Reagent | Product Type | Reference |

| 2-Chloroquinoline-3-carbonitriles | Guanidine Hydrochloride | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones | researchgate.net |

Reactivity of the Chloro-Substituent on the Quinoxaline Ring

The chlorine atom at the 3-position of the quinoxaline ring is activated toward substitution reactions due to the electron-deficient nature of the heteroaromatic ring. This makes it an excellent leaving group in both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions at Position 3

The presence of ring nitrogen atoms withdraws electron density from the quinoxaline core, making it susceptible to nucleophilic attack. Consequently, the chloro-substituent at position 3 can be readily displaced by a variety of nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism. lookchem.com This reaction typically proceeds through an addition-elimination pathway involving a stabilized anionic intermediate known as a Meisenheimer complex.

A wide range of nucleophiles can be employed, including:

O-Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) to form ethers and quinoxalinones, respectively. A related study on 2-chloro-3-formylquinolines showed that methoxide (B1231860) can displace the chloride ion under Cannizzaro reaction conditions. ias.ac.in

N-Nucleophiles: Amines (RNH₂) and ammonia (B1221849) (NH₃) to synthesize aminoquinoxalines.

S-Nucleophiles: Thiolates (RS⁻) to yield thioethers.

C-Nucleophiles: As previously mentioned, carbanions generated from active methylene compounds like substituted acetonitriles can displace the chlorine atom. lookchem.com

The efficiency of these SₙAr reactions makes them a cornerstone for functionalizing the quinoxaline scaffold.

| Reactant | Nucleophile | Base | Product | Reference |

| 2-Chloroquinoxaline | Phenylacetonitrile | Sodium Amide | α-(2-Quinoxalinyl)phenylacetonitrile | lookchem.com |

| 2-Chloro-3-formylquinolines | Methanol/NaOH | NaOH | 2-Methoxy-3-formylquinolines | ias.ac.in |

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The chloro-substituent at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgtaylorandfrancis.com These reactions have become indispensable in modern synthetic chemistry and drug discovery. nih.govnih.gov

Key cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) to form C-C bonds, leading to aryl- or vinyl-substituted quinoxalines. This reaction has been successfully applied to 2-chloroquinoxaline N-oxides. researchgate.net

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties (C-C bond formation). This method has been used effectively with amine-substituted 3-chloroquinoxalines. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines for the formation of C-N bonds, providing an alternative and often more general route to aminoquinoxalines than SₙAr. nih.gov

Heck Coupling: Reaction with alkenes to form C-C bonds, yielding alkenyl-substituted quinoxalines.

These cross-coupling reactions offer broad substrate scope and functional group tolerance, enabling the synthesis of a diverse library of complex quinoxaline derivatives from this compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Analogous System | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C | 2-Chloroquinoxaline N-Oxides | researchgate.net |

| Sonogashira | Terminal alkyne | Pd catalyst / (sometimes Cu co-catalyst) + Base | C-C | 3-Chloroquinoxalines | researchgate.net |

| Buchwald-Hartwig | Amine | Pd catalyst + Ligand + Base | C-N | General Aryl Halides | nih.gov |

Electrophilic and Radical Transformations of the Quinoxaline Core

The quinoxaline nucleus is characterized by its electron-deficient nature, a consequence of the presence of two electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring. This inherent electronic property makes the quinoxaline core generally resistant to classical electrophilic aromatic substitution reactions, which typically require electron-rich substrates. Instead, the core is more susceptible to nucleophilic and radical-mediated transformations. While electrophilic attack is unfavorable, the quinoxaline system serves as an excellent scaffold for radical functionalization, particularly through reactions that capitalize on its electron-poor character.

Recent research has highlighted several radical-mediated pathways for the functionalization of quinoxaline and related nitrogen-containing heterocycles. These methods offer powerful tools for C-C and C-heteroatom bond formation under mild conditions.

One of the most venerable methods for the functionalization of electron-deficient heteroarenes is the Minisci reaction. nih.gov This reaction involves the generation of an alkyl radical, typically from a carboxylic acid via silver-catalyzed decarboxylation, which then adds to the protonated heteroaromatic ring. nih.gov Given the electrophilic character of the quinoxaline core in this compound, it is a prime candidate for such transformations. The radical addition would likely occur at positions C-5, C-6, C-7, or C-8 on the benzo portion of the fused ring system.

In addition to classical approaches, modern photoredox catalysis has enabled novel radical cascade reactions. For instance, studies on quinoxalin-2(1H)-ones have demonstrated three-component free-radical cascade reactions initiated by visible light, allowing for the efficient introduction of perfluoroalkyl groups. mdpi.com These reactions proceed through amino radicals that are deprotonated to radical anions, which sustain the radical chain. mdpi.com A similar strategy could foreseeably be applied to the this compound core, using photoredox catalysts to generate radicals from suitable precursors which would then add to the quinoxaline ring. For example, methyl radicals generated from the homolytic cleavage of H₂O₂ and subsequent reaction with DMSO have been shown to attack the quinoxaline system, leading to functionalized products. mdpi.com

The table below summarizes representative radical reaction types applicable to the quinoxaline core, based on studies of analogous electron-deficient N-heterocycles.

| Reaction Type | Radical Source | Catalyst/Initiator | Typical Position of Attack | Product Type |

| Minisci-type Alkylation | Carboxylic Acids, Alkanes | AgNO₃ / (NH₄)₂S₂O₈ | C5/C8 or C6/C7 | Alkylated Quinoxaline |

| Perfluoroalkylation | Perfluoroalkyl Iodides (e.g., CF₃I) | Visible Light / Photoredox Catalyst | C5/C8 or C6/C7 | Perfluoroalkylated Quinoxaline |

| Methylation | DMSO / H₂O₂ | Heat | C5/C8 or C6/C7 | Methylated Quinoxaline |

| Azidoalkylation | TMSN₃ / Olefins | PhI(OAc)₂ | C5/C8 or C6/C7 | β-Azidoalkylated Quinoxaline |

Mechanistic Elucidation of Key Transformations of this compound

The most significant and widely studied transformation of this compound and its parent compound, 2-chloroquinoxaline, is the nucleophilic substitution of the chlorine atom at the C-2 position. The presence of the electron-withdrawing pyrazine ring and the adjacent cyanomethyl group activates the C-2 position towards nucleophilic attack. Two primary mechanisms govern these substitution reactions: the bimolecular aromatic nucleophilic substitution (SₙAr) mechanism and the radical nucleophilic substitution (Sᵣₙ1) mechanism. acs.orgresearchgate.net

The SₙAr mechanism is a two-step process that is typical for nucleophilic substitution on electron-poor aromatic and heteroaromatic systems. researchgate.net The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second, typically faster step, the leaving group is expelled, and the aromaticity of the quinoxaline ring is restored. Kinetic studies on the reaction of 2-chloroquinoxaline with anilines in ethanol (B145695) have shown that the reaction follows second-order kinetics—first order in each reactant—which is consistent with the SₙAr pathway. researchgate.net The activation parameters determined from these studies are also characteristic of bimolecular aromatic nucleophilic substitutions. researchgate.net

The alternative Sᵣₙ1 mechanism involves radical and radical anion intermediates and proceeds via a chain reaction sequence. acs.org This pathway has been observed in the reaction of 2-chloroquinoxaline with specific nucleophiles, such as the potassium enolate of 3,3-dimethyl-2-butanone, in liquid ammonia. acs.org The Sᵣₙ1 mechanism consists of three main stages:

Initiation: An electron is transferred from a suitable donor (which can be the nucleophile itself or an external initiator) to the 2-chloroquinoxaline substrate, forming a radical anion. acs.org

Propagation: The radical anion fragments, losing a chloride ion to form a quinoxalin-2-yl radical. This radical then reacts with the nucleophile (e.g., an enolate anion) to form a new radical anion. This new radical anion then transfers its electron to another molecule of the starting 2-chloroquinoxaline, propagating the chain. acs.org

Termination: The chain reaction is terminated by various processes, such as the combination of two radicals.

The preference for one mechanism over the other is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of radical initiators or inhibitors. acs.org For instance, strong carbanionic nucleophiles, particularly in solvents like liquid ammonia, and photochemical stimulation can favor the Sᵣₙ1 pathway. acs.orgacs.org In contrast, less basic nucleophiles like amines in polar protic solvents such as ethanol tend to react via the SₙAr mechanism. researchgate.net One study found that while 2-chloroquinoxaline reacts with certain ketone enolates via a thermal Sᵣₙ1 mechanism, the reaction can be inhibited by di-tert-butyl nitroxide, a radical scavenger, confirming the radical nature of the process. acs.org

The following table provides a comparison of the key features of the SₙAr and Sᵣₙ1 mechanisms as they apply to 2-chloroquinoxaline.

| Feature | SₙAr Mechanism | Sᵣₙ1 Mechanism |

| Kinetics | Second-order (first-order in substrate and nucleophile) researchgate.net | Complex chain kinetics |

| Key Intermediate | Meisenheimer Complex (anionic σ-adduct) | Radical anion and neutral radical |

| Initiation | Nucleophilic attack | Single Electron Transfer (SET) acs.org |

| Favorable Nucleophiles | Moderately basic nucleophiles (e.g., anilines, alkoxides) researchgate.net | Strong, easily oxidized nucleophiles (e.g., ketone enolates, certain carbanions) acs.org |

| Solvent Effects | Favored by polar aprotic solvents that stabilize the charged intermediate | Less dependent on solvent polarity; often performed in liquid NH₃ acs.org |

| Inhibition | Not inhibited by radical scavengers | Inhibited by radical scavengers (e.g., di-tert-butyl nitroxide) and oxygen acs.org |

Derivatization Strategies and Analogue Synthesis for Structure Reactivity Studies

Design Principles for Structural Diversification of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

The design of new analogues of this compound is guided by principles aimed at systematically modifying its physicochemical properties. Structural diversification is primarily focused on three key regions of the molecule: the C3-chloro substituent, the acetonitrile (B52724) side chain, and the benzo portion of the quinoxaline (B1680401) ring.

Key design principles include:

Modulation of Electronic Properties : Introducing electron-donating or electron-withdrawing groups onto the quinoxaline ring can alter the electron density of the heterocyclic system. This, in turn, influences the reactivity of the C3-chloro group towards nucleophilic substitution and the acidity of the α-protons of the acetonitrile moiety.

Steric Hindrance : The introduction of bulky substituents at or near the reactive centers can direct the regioselectivity of reactions and influence the conformational preferences of the molecule.

Introduction of New Functional Groups : The chloro and nitrile groups can be replaced or transformed to introduce new functionalities that can serve as handles for further derivatization or as points of interaction with biological targets.

Scaffold Hopping and Ring Annulation : The core quinoxaline-acetonitrile framework can be expanded or altered through cycloaddition and annulation reactions to create novel polycyclic systems.

| Modification Site | Design Strategy | Rationale | Potential Outcome |

|---|---|---|---|

| C3-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Introduce diverse nucleophiles (O, N, S, C-based) | Modulation of electronic properties and steric bulk at C3 |

| C3-Chloro Group | Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-Heteroatom bonds | Access to biaryl, alkyl, and heteroaryl derivatives |

| Acetonitrile Moiety | Hydrolysis, Reduction, or Addition Reactions | Transformation of the nitrile group into other functionalities | Generation of amides, amines, ketones, or carboxylic acids |

| Quinoxaline Ring | Substitution on the Benzo Ring | Introduce substituents on the carbocyclic part of the scaffold | Fine-tuning of lipophilicity and electronic properties |

| Entire Molecule | Annulation and Cycloaddition | Building additional rings onto the existing framework | Creation of novel, rigid, and complex heterocyclic systems |

Synthesis of Quinoxaline-Nitrile Hybrids and Conjugates

The synthesis of hybrid molecules and conjugates of this compound leverages the reactivity of both the nitrile group and the chloro substituent. These strategies allow for the covalent linking of the quinoxaline core to other chemical entities, creating molecules with potentially novel properties.

The nitrile group is a versatile functional group that can undergo a variety of transformations. chemistrysteps.comlibretexts.orglibretexts.orgunizin.orgpressbooks.pub For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively. Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the primary amine. libretexts.orgunizin.org Furthermore, the electrophilic carbon of the nitrile can be attacked by organometallic reagents, such as Grignard reagents, to produce ketones after hydrolysis of the intermediate imine. libretexts.orgunizin.org

The chloro group at the C3 position is susceptible to nucleophilic aromatic substitution, enabling the conjugation of various molecules to the quinoxaline ring. This allows for the synthesis of a wide array of derivatives by reacting this compound with different nucleophiles.

| Reactive Site | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(3-Chloroquinoxalin-2-yl)acetic acid |

| Nitrile Group | Reduction | 1. LiAlH₄, 2. H₂O | 2-(3-Chloroquinoxalin-2-yl)ethan-1-amine |

| Nitrile Group | Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | 1-(3-Chloroquinoxalin-2-yl)alkan-2-one |

| C3-Chloro Group | Nucleophilic Substitution | R-OH, base | Ether Conjugates |

| C3-Chloro Group | Nucleophilic Substitution | R-NH₂, base | Amine Conjugates |

| C3-Chloro Group | Nucleophilic Substitution | R-SH, base | Thioether Conjugates |

Regioselective Functionalization of the Quinoxaline Ring

Regioselective functionalization of the quinoxaline ring in this compound is predominantly achieved at the C3 position due to the presence of the labile chloro group. This position is highly activated towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA r) : The SNAr reaction is a primary method for the derivatization of this compound. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgnih.gov The electron-withdrawing nature of the quinoxaline nitrogen atoms enhances the electrophilicity of the C3 carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is influenced by the strength of the nucleophile and the stability of the intermediate. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions : These reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in aromatic systems. jocpr.comrsc.orgchempedia.inforsc.org For this compound, reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines, alcohols, or thiols) can be employed to introduce a diverse array of substituents at the C3 position with high regioselectivity. jocpr.com These reactions offer a broader substrate scope and milder reaction conditions compared to traditional methods.

While the C3 position is the most reactive, functionalization of the benzo portion of the quinoxaline ring is also possible, though it generally requires different synthetic strategies, such as electrophilic aromatic substitution under forcing conditions or directed ortho-metalation if a suitable directing group is present.

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| SNAr | Phenol | Base (e.g., K₂CO₃), DMF | 2-(3-Phenoxyquinoxalin-2-yl)acetonitrile |

| SNAr | Aniline | Base (e.g., Et₃N), heat | 2-(3-(Phenylamino)quinoxalin-2-yl)acetonitrile |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | 2-(3-Arylquinoxalin-2-yl)acetonitrile |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-(3-(Alkynyl)quinoxalin-2-yl)acetonitrile |

| Buchwald-Hartwig Amination | Secondary amine | Pd catalyst, phosphine (B1218219) ligand, base | 2-(3-(Dialkylamino)quinoxalin-2-yl)acetonitrile |

Generation of Novel Quinoxaline-Acetonitrile Frameworks Through Annulation and Cycloaddition Reactions

The construction of new rings onto the this compound scaffold, through annulation and cycloaddition reactions, leads to the formation of complex, polycyclic frameworks. These reactions can involve either the quinoxaline ring or the acetonitrile side chain.

Annulation Reactions : Annulation involves the formation of a new ring onto an existing one. For instance, the active methylene (B1212753) group of the acetonitrile moiety can be deprotonated to form a carbanion, which can then participate in Michael additions followed by intramolecular cyclization to build a new ring. mdpi.comresearchgate.netresearchgate.net Similarly, functional groups introduced at the C3 position can undergo intramolecular cyclization with the acetonitrile side chain to form fused heterocyclic systems.

Cycloaddition Reactions : Cycloaddition reactions are powerful for constructing cyclic molecules in a single step. libretexts.orglibretexts.orgmdpi.com The nitrile group can act as a 1,3-dipolarophile in reactions with nitrile ylides, which can be generated photochemically from vinyl azides, to form five-membered nitrogen-containing heterocycles. nih.gov The quinoxaline ring itself, or derivatives thereof, can potentially participate as a diene or dienophile in Diels-Alder [4+2] cycloadditions, although this is less common. libretexts.orglibretexts.org

| Reaction Type | Reacting Moiety | Co-reactant | Resulting Framework |

|---|---|---|---|

| [3+3] Annulation | Acetonitrile (as a C2 synthon) | α,β-Unsaturated ketone | Fused Pyridine Ring |

| [3+2] Cycloaddition | Nitrile group | Nitrile ylide | Fused Dihydropyrrole Ring |

| Intramolecular Cyclization | C3-substituent and Acetonitrile | - | Various Fused Heterocycles (e.g., Pyrroloquinoxalines) |

| Diels-Alder Reaction | Quinoxaline Ring (as diene) | Alkene/Alkyne | Fused Polycyclic System |

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural modifications of this compound derivatives with their chemical reactivity. These studies are essential for understanding reaction mechanisms and for the rational design of new synthetic pathways.

The electronic nature of substituents on the quinoxaline ring significantly impacts the reactivity of the molecule. Electron-withdrawing groups (e.g., -NO₂) on the benzo ring increase the electrophilicity of the C3 carbon, thereby accelerating the rate of nucleophilic aromatic substitution. researchgate.net Conversely, electron-donating groups (e.g., -OCH₃) decrease the rate of SNAr reactions.

The steric properties of substituents also play a crucial role. Bulky groups at the C3 position can hinder the approach of nucleophiles to the nitrile carbon. Similarly, substituents on the quinoxaline ring ortho to the reactive sites can influence the transition state energies of various reactions.

The nature of the leaving group in SNAr reactions is also a key factor. While the parent compound contains a chloro group, synthetic analogues with other halogens (fluoro, bromo) or sulfonate esters could be prepared to study the effect of the leaving group on reaction kinetics. researchgate.net

| Structural Modification | Observed Effect on Reactivity | Underlying Principle |

|---|---|---|

| Electron-withdrawing group on the benzo ring | Increased rate of SNAr at C3 | Enhanced electrophilicity of the C3 carbon |

| Electron-donating group on the benzo ring | Decreased rate of SNAr at C3 | Reduced electrophilicity of the C3 carbon |

| Bulky substituent at C3 | Decreased reactivity of the nitrile group | Steric hindrance around the acetonitrile side chain |

| Introduction of a better leaving group at C3 (e.g., -F) | Increased rate of SNAr | Lower activation energy for leaving group departure |

| Substitution ortho to the reaction center | Altered reaction selectivity and rate | Steric and electronic effects on the transition state |

Computational and Theoretical Investigations of 2 3 Chloroquinoxalin 2 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stable conformations of quinoxaline (B1680401) derivatives. mdpi.comtandfonline.com Methods such as B3LYP with various basis sets (e.g., 6-311G, cc-pVTZ) are commonly used to optimize molecular geometries and calculate key electronic parameters. mdpi.comjocpr.com

For the quinoxaline scaffold, these calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. jocpr.com The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. jocpr.com Studies on related quinoxalin-2(1H)-one derivatives have shown that both electron-donating and electron-accepting substituents can effectively reduce the HOMO-LUMO energy gap. jocpr.com

Table 1: Calculated Electronic Properties of Representative Quinoxaline Derivatives

| Compound Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoxalin-2(1H)-one (QO) | DFT/B3LYP/6-311G | -6.215 | -1.875 | 4.340 |

| 3-Methylquinoxalin-2(1H)-one (MQO) | DFT/B3LYP/6-311G | -5.913 | -1.695 | 4.218 |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | DFT/B3LYP/6-311G | -5.404 | -1.411 | 3.993 |

Data adapted from a computational study on quinoxalin-2(H)-one and its derivatives in the gas phase. jocpr.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior, complementing the static information from quantum chemical calculations. uu.nl By simulating the movements of atoms over time, MD can explore the conformational landscape of 2-(3-Chloroquinoxalin-2-yl)acetonitrile and its interactions with surrounding molecules, such as solvents or biological macromolecules. uu.nltandfonline.com

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov For quinoxaline derivatives shown to inhibit enzymes like Aldose Reductase 2 (ALR2), MD simulations have confirmed that the potent compounds remain stably bound within the active site. tandfonline.comnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Furthermore, MD simulations can shed light on the behavior of the molecule in solution. Studies on acetonitrile-water mixtures, for example, use MD to understand how molecules are organized at interfaces and in the bulk solution, which is governed by factors like hydrogen bonding and the amphiphilic nature of acetonitrile (B52724). rsc.org This provides insight into the solvation of this compound and how it might behave in different chemical environments.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational modeling is a valuable tool for understanding the mechanisms of chemical reactions used to synthesize complex molecules like quinoxalines. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net Theoretical studies can model this and other synthetic routes, such as tandem cyclization strategies, to rationalize reaction outcomes and optimize conditions. tandfonline.com By calculating the activation energies (the energy barrier of the transition state), chemists can predict the feasibility of a proposed reaction pathway and understand factors that influence reaction rates and selectivity. researchgate.net For example, a theoretical investigation into a cascade reaction to form fused poly-heterocyclic structures provided a rationale for the observed synthetic route based on calculated Gibbs free energy values for intermediates and transition states. researchgate.net

In Silico Evaluation of Interaction Profiles with Biological Macromolecules (e.g., Enzyme Active Sites, Receptor Binding Pockets)

The quinoxaline scaffold is a recognized pharmacophore present in many biologically active compounds, making it a subject of intense in silico investigation for drug discovery. semanticscholar.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. ekb.eg Numerous studies have employed docking to investigate the potential of quinoxaline derivatives as inhibitors of various enzymes and receptors. tandfonline.comsemanticscholar.orgekb.eg

These studies have targeted a wide range of proteins, including:

Aldose Reductase 2 (ALR2): Docking has identified key interactions between quinoxaline inhibitors and active site residues like TYR 48, HIE 110, and TRP 111. tandfonline.comnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Quinoxaline derivatives have been docked into the ATP-binding site of VEGFR-2, a key target in cancer therapy, showing hydrogen bonding with crucial amino acids like GLU 883 and ASP 1044. ekb.eg

c-Jun N-terminal Kinases 1 (JNK1): In silico screening of quinoxaline derivatives has suggested potent activity against JNK1. tandfonline.com

Histone Deacetylase 6 (HDAC6): Docking studies revealed a specific binding pattern for certain benzyloxyquinoxaline derivatives within the unique zinc finger ubiquitin-binding domain of HDAC6. mdpi.comresearchgate.net

The results of these studies are typically quantified by a docking score or an estimated binding energy, which helps to rank potential candidates for further experimental testing. nih.gov

Table 2: Representative Molecular Docking Results for Quinoxaline Derivatives Against Various Biological Targets

| Compound Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoxaline Derivative | Aldose Reductase 2 (ALR2) | -35.96 (MM-GBSA) | TYR 48, HIE 110, TRP 111, TRP 219 |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile | VEGFR-2 | -15.63 | ASP 1044 |

| Quinoxaline-peptidomimetic | HDAC6 Zf-UBD | Not specified | Not specified |

| Quinolone-Quinoxaline Hybrid | Glycogen Synthase Kinase 3β (GSK-3β) | Not specified | Leu 188, Leu 132, Val 70, Ala 83 |

Data compiled from various molecular docking studies on different quinoxaline-based scaffolds. tandfonline.comsemanticscholar.orgekb.egmdpi.com

When the three-dimensional structure of a biological target is unknown, ligand-based design methods become essential. nih.govnih.gov Pharmacophore modeling is a prominent example, where a set of active molecules is analyzed to identify the essential steric and electronic features required for biological activity. researchgate.net

For quinoxaline derivatives, pharmacophore models have been developed to guide the design of new inhibitors. For instance, a study on ALR2 inhibitors generated a five-point pharmacophore hypothesis (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. tandfonline.comtandfonline.com This model serves as a template for designing novel compounds with potentially improved potency. nih.gov Such ligand-based approaches, which also include Quantitative Structure-Activity Relationship (QSAR) studies, are critical for rational drug design and lead optimization. nih.gov

Prediction of Charge Transfer Characteristics and Optoelectronic Properties

The conjugated π-system of the quinoxaline ring gives rise to interesting electronic and optical properties, making its derivatives candidates for materials science applications, such as in organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). nih.gov Computational methods are vital for predicting these properties and screening potential candidates. tandfonline.com

DFT calculations can predict the electrochemical reduction potentials of quinoxaline derivatives, which is crucial for understanding their behavior in electronic devices. mdpi.comresearchgate.net Studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides, for example, have shown that DFT (specifically the B3LYP/cc-pVTZ method) can accurately predict the first reduction potential. mdpi.comresearchgate.net

Furthermore, calculations can analyze intramolecular charge transfer (CT) characteristics and predict nonlinear optical (NLO) properties. tandfonline.com The analysis of frontier molecular orbitals (FMO) and natural population analysis (NPA) can reveal how charge is redistributed upon electronic excitation. tandfonline.com For some quinoxaline derivatives, high calculated hyperpolarizability (βo) values indicate significant NLO properties, suggesting potential use in optoelectronic technologies. tandfonline.com

Exploration of Potential Biological Activities and Underlying Mechanisms of 2 3 Chloroquinoxalin 2 Yl Acetonitrile Analogs Preclinical Focus

In Vitro Studies on Cellular Systems and Mechanistic Probes

In vitro studies are fundamental in elucidating the biological potential of novel compounds. For analogs of 2-(3-Chloroquinoxalin-2-yl)acetonitrile, these studies have been crucial in identifying their molecular targets and understanding their impact on cellular pathways.

Assays for Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Binding)

Quinoxaline (B1680401) derivatives have been evaluated against various enzymes and receptors to identify their mechanism of action. For instance, certain quinoxaline derivatives have been identified as inhibitors of key enzymes involved in disease progression.

One area of investigation has been their potential as kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Quinoxaline-based compounds have been shown to act as selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for a variety of kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and others. nih.gov For example, a series of novel quinoxaline derivatives were designed and synthesized as potent p38α mitogen-activated protein (MAP) kinase inhibitors. nih.gov In this study, compound 4a demonstrated high selectivity against p38α MAP kinase with an IC50 value of 0.042 µM, comparable to the standard inhibitor SB203580 (IC50 = 0.044 µM). nih.gov

Another important target for anticancer drugs is topoisomerase II (Topo II), an enzyme essential for DNA replication. tandfonline.com Some quinoxaline-based derivatives have exhibited inhibitory effects against this enzyme. tandfonline.comnih.gov For example, two quinoxaline compounds, designated as III and IV, showed inhibitory activity against topoisomerase II with IC50 values of 21.98 µM and 7.529 µM, respectively. tandfonline.comnih.gov

Furthermore, some quinoxaline derivatives have been investigated for their ability to bind to and inhibit other critical proteins. For example, arylethynylquinoxaline GK-13 has been shown to inhibit tissue transglutaminase 2 (TG2), an enzyme involved in apoptosis evasion and drug resistance in tumor cells. mdpi.com

| Compound/Analog | Target Enzyme/Receptor | Assay Type | Key Findings (IC50/Activity) |

|---|---|---|---|

| Quinoxaline derivative 4a | p38α MAP kinase | Enzyme Inhibition Assay | IC50 = 0.042 µM nih.gov |

| Quinoxaline derivative III | Topoisomerase II | Enzyme Inhibition Assay | IC50 = 21.98 µM tandfonline.comnih.gov |

| Quinoxaline derivative IV | Topoisomerase II | Enzyme Inhibition Assay | IC50 = 7.529 µM tandfonline.comnih.gov |

| Arylethynylquinoxaline GK-13 | Tissue Transglutaminase 2 (TG2) | Enzyme Inhibition Assay | Demonstrated antiproliferative activity by inhibiting TG2. mdpi.com |

Cellular Pathway Analysis of Bioactive Analogs

Beyond target identification, research has delved into the broader effects of these analogs on cellular pathways. Transcriptomic studies, for instance, have been used to analyze the gene expression profiles of cells exposed to quinoxaline derivatives. One such study on Mycobacterium smegmatis exposed to a quinoxaline 1,4-dioxide derivative revealed the activation of DNA repair systems, particularly the SOS-response and nucleotide excision repair (NER) pathways. preprints.org This suggests that the compound induces DNA damage, which in turn triggers these cellular repair mechanisms. preprints.org

In the context of cancer, quinoxaline derivatives have been shown to modulate pathways related to cell survival and death. For example, a potent quinoxaline-based compound was found to upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells. tandfonline.com This modulation of apoptosis-related proteins is a key mechanism for the observed anticancer effects. Another study demonstrated that a novel quinoxaline derivative triggers apoptosis via the mitochondrial pathway, associated with increased production of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity. For quinoxaline derivatives, SAR studies have provided valuable insights into the structural features required for their various biological effects.

For instance, in the development of antiproliferative agents, the stereochemistry of quinoxaline derivatives has been shown to be crucial. A study on quinoxalines bearing an oxirane ring found that trans diastereoisomers exhibited better antiproliferative activity than their cis counterparts, suggesting that the spatial arrangement of substituents significantly influences their biological function. nih.gov The addition of a bulky phenylacetylene (B144264) moiety did not improve antineoplastic activity, likely due to steric hindrance. nih.gov

In the context of antiviral activity, SAR analyses have identified specific modifications that enhance efficacy. For example, bis-2-furyl-modified analogs of certain quinoxaline derivatives were found to exhibit superior antiviral efficacy against the influenza A virus. rsc.org The nature and position of substituents on the quinoxaline ring are critical for activity. Studies have shown that the introduction of a halogen atom, particularly chlorine, into the quinoxaline structure can positively affect the ability of the compounds to inhibit tumor cell growth. mdpi.com

| Structural Modification | Biological Activity Investigated | Impact on Potency |

|---|---|---|

| Stereochemistry (trans vs. cis isomers) | Antiproliferative | Trans derivatives showed better activity. nih.gov |

| Addition of phenylacetylene moiety | Antiproliferative | No improvement, possibly due to steric hindrance. nih.gov |

| Bis-2-furyl modification | Antiviral (Influenza A) | Superior antiviral efficacy. rsc.org |

| Introduction of a chlorine atom | Antitumor | Enhanced hypoxic cytotoxicity. mdpi.com |

Mechanistic Studies on Anti-proliferative Effects in Cell Lines

A significant body of preclinical research has focused on the anti-proliferative effects of quinoxaline derivatives in various cancer cell lines. researchgate.netnih.gov These studies aim to understand the molecular mechanisms by which these compounds inhibit cancer cell growth.

Novel classes of quinoxaline derivatives have been designed and synthesized, showing potent antiproliferative effects against various cancer cell lines, including those of the liver, prostate, and cervix. researchgate.nettandfonline.comnih.gov For instance, a series of quinoxaline-arylfuran derivatives were evaluated, with one representative compound, QW12, exerting a potent antiproliferative effect against HeLa cells with an IC50 value of 10.58 µM. researchgate.net Another study reported that quinoxaline derivatives bearing an oxirane ring showed interesting antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. mdpi.com

Investigations into Apoptosis Induction and Cell Cycle Modulation

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Quinoxaline derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govtandfonline.comnih.govrsc.orgucsf.edu

The induction of apoptosis by quinoxaline analogs is often accompanied by modulation of the cell cycle. For example, certain quinoxaline compounds were found to arrest the cell cycle at the S phase in prostate cancer cells. tandfonline.comnih.gov Another study found that a novel quinoxaline derivative caused G2/M phase arrest in human cancer cell lines. nih.gov This cell cycle arrest prevents cancer cells from dividing and proliferating.

The apoptotic effects of these compounds are often mediated by the caspase cascade. One study showed that a potent quinoxaline derivative increased the level of caspase-3, a key executioner caspase, by approximately 8.84-fold compared to the control. rsc.org Furthermore, the same compound was found to trigger apoptosis via both programmed cell death and necrotic pathways. rsc.org

Exploration of Antimicrobial and Antiviral Potential (excluding clinical data)

In addition to their anticancer properties, quinoxaline derivatives have been investigated for their potential as antimicrobial and antiviral agents. rsc.orgresearchgate.netproquest.combohrium.comnih.gov

The antimicrobial activity of quinoxaline derivatives has been evaluated against a range of bacterial and fungal pathogens. Quinoxaline 1,4-dioxides, in particular, have shown a broad spectrum of activity. mdpi.com The antibacterial action of these compounds is often associated with their bioreduction in bacterial cells. mdpi.com

In the realm of antiviral research, quinoxaline derivatives have shown promise against various viruses. rsc.orgproquest.combohrium.comnih.gov They have been investigated as potential inhibitors of influenza viruses, coronaviruses, and herpes simplex virus. rsc.orgbohrium.com For instance, one study reported that a tandfonline.comproquest.combohrium.comtriazolo[4,3-a]quinoxaline derivative showed antiviral activity against Herpes simplex virus. bohrium.com Another investigation highlighted the potential of quinoxaline derivatives to inhibit the influenza A virus by targeting the dsRNA binding domain of the NS1A protein. rsc.org

| Compound Class/Derivative | Microbe/Virus Investigated | Observed Effect |

|---|---|---|

| Quinoxaline 1,4-dioxides | Various bacteria | Broad-spectrum antimicrobial activity. mdpi.com |

| tandfonline.comproquest.combohrium.comtriazolo[4,3-a]quinoxaline derivative | Herpes Simplex Virus | Antiviral activity. bohrium.com |

| Bis-2-furyl-modified quinoxaline analogs | Influenza A Virus | Inhibition of viral proliferation. rsc.org |

Design and Synthesis of Biologically Targeted Probes Derived from this compound Analogs

The development of biologically targeted probes is a crucial aspect of preclinical research, enabling the visualization, quantification, and characterization of biological processes and molecular targets. These probes typically consist of a targeting moiety that selectively binds to a specific biological molecule (e.g., a receptor, enzyme, or protein aggregate), a reporter group (e.g., a fluorophore or a radioisotope) that generates a detectable signal, and often a linker that connects the two. The quinoxaline scaffold has proven to be a valuable core structure for the design of such probes, particularly in the fields of oncology and neurodegenerative diseases.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in preclinical and clinical research. The development of PET probes based on the quinoxaline scaffold has been a significant area of investigation. For instance, a series of radioiodinated quinoxaline carboxamide derivatives have been synthesized and evaluated as melanoma-targeting probes. nih.gov These probes were designed to bind to melanin, a pigment that is abundant in melanoma cells. The synthesis involved the radioiodination of quinoxaline precursors using a nucleophilic aromatic isotopic exchange reaction with [¹²⁵I]NaI. nih.gov Biodistribution studies in melanoma-bearing mice demonstrated significant tumor uptake of these radiolabeled probes, highlighting their potential for melanoma imaging and targeted therapy. nih.gov

Another important application of quinoxaline-based PET probes is in the imaging of β-amyloid plaques, which are a hallmark of Alzheimer's disease. Researchers have developed ⁶⁸Ga-labeled aminoquinoxaline derivatives as potential PET tracers for the 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) enzyme, which is involved in glycolysis and has been implicated in cancer. frontiersin.org The synthesis of these probes involved the chelation of ⁶⁸Ga by a derivative of aminoquinoxaline, and in vivo PET imaging studies showed selective accumulation in PFKFB3-positive tumors. frontiersin.org

The general strategy for developing such radiolabeled probes from a this compound scaffold would likely involve the introduction of a functional group amenable to radiolabeling. This could be achieved by modifying the chloro or cyano group, or by substitution at other positions on the quinoxaline ring.

Table 1: Examples of Radiolabeled Quinoxaline-Based Probes

| Probe Name/Derivative | Radioisotope | Biological Target | Key Findings |

| [¹²⁵I]Quinoxaline Carboxamides | ¹²⁵I | Melanin | Significant tumor uptake in melanoma-bearing mice. nih.gov |

| ⁶⁸Ga-labeled aminoquinoxaline | ⁶⁸Ga | PFKFB3 | Selective accumulation in PFKFB3-positive tumors in PET imaging. frontiersin.org |

This table presents data on quinoxaline analogs as direct examples for this compound are not available in the literature.

Fluorescent probes are indispensable tools in cell biology, allowing for the visualization of cellular structures and processes with high spatial and temporal resolution. The quinoxaline scaffold has been utilized to create fluorescent probes with a range of properties. For example, a quinoxaline-based fluorescent probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), has been developed for estimating the polarity of protein binding sites due to its solvatochromic fluorescence. rsc.org

The design of fluorescent probes often involves the conjugation of a known fluorophore to the quinoxaline core or the development of novel fluorescent quinoxaline derivatives. The photophysical properties of these probes, such as their absorption and emission wavelengths, can be tuned by altering the substituents on the quinoxaline ring. crimsonpublishers.com For instance, the introduction of electron-donating or electron-withdrawing groups can shift the fluorescence emission to longer wavelengths, which is often desirable for biological imaging to minimize autofluorescence. crimsonpublishers.com

While specific examples of fluorescent probes derived directly from this compound are lacking in the literature, the reactive nature of the chloro and cyano groups could potentially be exploited for the attachment of fluorophores. For example, the chloro group could be displaced by a nucleophilic fluorophore, or the cyano group could be chemically modified to introduce a linking point for a fluorescent dye.

Table 2: Examples of Fluorescent Quinoxaline-Based Probes

| Probe Name/Derivative | Application | Key Features |

| 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | Estimation of protein binding site polarity | Solvatochromic fluorescence. rsc.org |

| Quinolone-based multiphoton fluorescent probes | Selective detection of lipid droplets | Two-photon absorption and large Stokes shift. crimsonpublishers.com |

This table presents data on quinoxaline analogs as direct examples for this compound are not available in the literature.

Applications of 2 3 Chloroquinoxalin 2 Yl Acetonitrile and Its Derivatives in Advanced Materials Science

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoxaline (B1680401) derivatives are recognized for their utility in organic electronic devices, stemming from their high electron affinity and structural planarity. researchgate.net These characteristics make them excellent candidates for electron-transporting materials (ETMs) and emitters in Organic Light-Emitting Diodes (OLEDs), as well as non-fullerene acceptors in Organic Photovoltaics (OPVs). beilstein-journals.orgqmul.ac.uk The strong electron-accepting nature of the quinoxaline ring facilitates efficient charge injection and transport, which are critical for device performance. beilstein-journals.org

In the context of OLEDs, quinoxaline-based compounds are employed as essential components in thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.org A novel approach has been developed to create orange/red TADF emitters by modifying the quinoxaline core with three carbazole (B46965) donors and one or three cyano acceptors. rsc.org This strategic functionalization resulted in materials with promising TADF properties, and an OLED fabricated with the orange-emitting derivative achieved a high external quantum efficiency of 18.4%. rsc.org

Furthermore, the versatility of quinoxaline chemistry allows for its incorporation into donor-acceptor (D-A) conjugated polymers. For instance, a polymer synthesized via a Stille coupling reaction between a thiophene-substituted quinoxaline and indacenodithiophene (IDT) exhibited a strong intramolecular charge transfer (ICT) effect. frontiersin.org This D-A polymer, PQ1, demonstrated good aggregation in thin-film form and functioned as a p-type semiconductor in an Organic Field-Effect Transistor (OFET) with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org The development of such polymers highlights the potential of quinoxaline-based materials in constructing novel organic semiconductors for a range of optoelectronic applications. researchgate.netfrontiersin.org

| Device Type | Role of Quinoxaline Derivative | Key Finding/Performance Metric |

| OLED | Thermally Activated Delayed Fluorescence (TADF) Emitter | High external quantum efficiency of 18.4% for an orange-emitting device. rsc.org |

| OFET | p-Type Semiconductor (in a D-A Polymer) | Hole mobility up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org |

| General | Electron-Transporting Material, Non-Fullerene Acceptor | Strong electron-accepting ability enhances charge transport and collection. beilstein-journals.org |

Chemical Sensing and Probe Development

The inherent photophysical properties of quinoxaline derivatives make them ideal signaling units in chemosensors. mdpi.com Their conjugated system can be readily modified to interact with specific analytes, leading to observable changes in color or fluorescence. nih.gov

Quinoxaline-based compounds have been successfully developed as pH indicators and chemodosimeters. researchgate.net A significant challenge in this area has been the poor water solubility of many quinoxaline derivatives, limiting their use to organic solvents. To address this, a water-soluble push-pull quinoxaline, QC1, was synthesized by functionalizing the quinoxaline moiety with hydrophilic (3-aminopropyl)amino substituents. mdpi.com This derivative operates as a dual optical chemosensor in acidic aqueous solutions (pH 1-5) without the need for organic co-solvents. mdpi.com Protonation of the heteroaromatic ring induces red shifts in both the absorption and emission bands, allowing for dual-channel pH monitoring. mdpi.com

Another approach involves designing acid-responsive probes based on a conjugated donor-acceptor structure. The probe Q1, for example, exhibits distinct colorimetric and fluorometric changes in response to protonation and deprotonation cycles. researchgate.net Acid-doped quinoxaline derivatives have also proven effective in detecting alkaline volatiles like ammonia (B1221849) and various amines, which are indicators of food spoilage. mdpi.com

Fluorescence modulation is a powerful tool for analyte detection, and quinoxaline derivatives serve as versatile fluorophores in this context. nih.gov The binding of an analyte can alter the fluorescence emission intensity, wavelength, or lifetime of the quinoxaline-based sensor. nih.gov

A notable example is a quinoxaline-rhodamine conjugate (QRH) designed for the selective colorimetric and fluorescent detection of hydrogen sulfate (B86663) (HSO₄⁻) ions. mdpi.com In the presence of HSO₄⁻, the sensor undergoes a spirolactam ring-opening process, leading to a distinct color change from yellow to pink and a significant enhancement of fluorescence. mdpi.com This system demonstrates high sensitivity with detection limits in the micromolar range. mdpi.com

Quinoxaline-based systems have also been developed for sensing other anions, such as fluoride, by integrating anion-binding elements with the quinoxaline chromophore. nih.gov The interaction with the anion perturbs the electronic structure of the sensor, causing a measurable optical response, often a quenching of fluorescence. nih.gov

| Sensor Type | Target Analyte | Sensing Mechanism | Observable Change |

| pH Sensor (QC1) | H⁺ (pH 1-5) | Protonation of quinoxaline ring | Red shift in absorption and emission. mdpi.com |

| Chemosensor (QRH) | HSO₄⁻ | Spirolactam ring-opening | Color change (yellow to pink) and fluorescence "turn-on". mdpi.com |

| Volatile Amine Sensor | Ammonia, Trimethylamine, etc. | Acid-base reaction | Color change. mdpi.com |

| Anion Sensor | F⁻, CN⁻, AcO⁻, etc. | Host-guest interaction/binding | Fluorescence quenching or color change. nih.gov |

Supramolecular Chemistry and Self-Assembly Processes

The planar, aromatic structure of the quinoxaline ring system is conducive to forming well-defined supramolecular architectures through non-covalent interactions. These interactions govern the self-assembly processes that are fundamental to creating functional materials.

The crystal engineering of quinoxaline derivatives relies on a delicate balance of various weak intermolecular forces. Studies on a series of substituted quinoxalines, Q3,3'X₂ (where X = H, F, Cl, Br, I, Me), have provided insight into how different substituents direct crystal packing. rsc.orgrsc.org

In these systems, weak C-H···N hydrogen bonds are a common motif, often linking molecules into dimers or one-dimensional chains. rsc.orgnih.gov For instance, in some derivatives, a C-H···N hydrogen bond dimerizes the molecules, which then form a spiral ladder structure supported by π-π stacking interactions. rsc.org Halogen bonding also plays a crucial role, with the nature of the interaction depending on the specific halogen atom. rsc.org The interplay between these weak hydrogen bonds and halogen bonds can lead to the formation of isostructural crystals, particularly for derivatives containing lighter halogens like fluorine, chlorine, and bromine. rsc.orgrsc.org

The predictable intermolecular interactions of quinoxalines have been harnessed to build complex supramolecular structures. Quinoxaline-based cavitands are a prime example of functional assemblies. These macrocyclic host molecules possess a deep cavity capable of encapsulating guest molecules. iucr.orgtandfonline.com The formation of these host-guest complexes is driven by non-covalent forces such as C-H···π and π-π interactions between the aromatic guest and the quinoxaline walls of the cavitand. iucr.org

The structural characterization of a complex between a tetraquinoxaline-based cavitand and benzonitrile (B105546) revealed that one guest molecule is held within the cavity while another is located among the cavitand's alkyl legs. iucr.org These host-guest units are further organized into supramolecular chains through weak C-H···π and C-H···N interactions. iucr.org Such organized assemblies are critical for applications like molecular recognition and sensing. For example, a quinoxaline cavitand has been used as a supramolecular receptor for the detection of dopamine (B1211576), demonstrating the potential of these assemblies in creating highly sensitive and selective solid-state sensors. nih.gov

| Interaction Type | Role in Supramolecular Assembly | Example Structure |

| C-H···N Hydrogen Bonding | Links molecules into dimers, chains, and sheets. rsc.orgnih.gov | Dimerization and formation of 1-D spiral ladders in Q3,3'X₂ derivatives. rsc.org |

| π-π Stacking | Supports and reinforces hydrogen-bonded structures. rsc.org | Stacking of quinoxaline rings in crystal packing. rsc.org |

| Halogen Bonding | Directs crystal packing, can lead to isostructurality. rsc.org | Interplay with hydrogen bonds in Q3,3'X₂ (X=F, Cl, Br) crystals. rsc.org |

| C-H···π Interactions | Key driving force for host-guest complexation. iucr.org | Encapsulation of benzonitrile and dopamine in quinoxaline cavitands. iucr.orgnih.gov |

Emerging Research Directions and Future Perspectives for 2 3 Chloroquinoxalin 2 Yl Acetonitrile

Integration with Flow Chemistry and Automated Synthesis for Scalability

The continuous manufacturing of fine chemicals and active pharmaceutical ingredients (APIs) using flow chemistry is revolutionizing the pharmaceutical industry by offering significant improvements in process efficiency, safety, and scalability over traditional batch methods. nih.gov For a molecule like 2-(3-Chloroquinoxalin-2-yl)acetonitrile, which serves as a key intermediate in the synthesis of various functionalized quinoxaline (B1680401) derivatives, the adoption of flow chemistry and automated synthesis platforms presents a significant opportunity for scalable production.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced yields and cleaner reaction profiles. nih.gov The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, has been a major focus of flow chemistry applications. nih.gov Automated systems can facilitate the rapid optimization of reaction conditions and the synthesis of compound libraries for screening purposes. By integrating synthesis with in-line purification and analysis, these automated platforms can significantly accelerate the discovery and development of new quinoxaline-based molecules.

While specific studies on the flow synthesis of this compound are not yet prevalent, the principles have been successfully applied to other complex heterocyclic scaffolds. For instance, multi-step flow processes have been developed for the synthesis of various APIs, demonstrating the capability to handle hazardous reagents and intermediates safely and efficiently. nih.gov The application of these principles would allow for the on-demand, scalable production of this compound, thereby facilitating its broader application in research and development.

Table 1: Advantages of Flow Chemistry for the Synthesis of Quinoxaline Derivatives

| Feature | Advantage in Quinoxaline Synthesis |

| Enhanced Safety | Enables the use of hazardous reagents and intermediates with minimized risk. |

| Improved Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |

| Precise Control | Accurate manipulation of reaction parameters leading to higher yields and purity. |

| Process Intensification | Reduction in reaction times and equipment footprint. |

| Automation | Facilitates high-throughput synthesis and rapid process optimization. |

Novel Catalytic Systems for Efficient Transformations

The functionalization of the quinoxaline scaffold is a key area of research for the development of new therapeutic agents and functional materials. Novel catalytic systems are pivotal for achieving efficient and selective transformations of this compound. The presence of the chloro-substituent at the 3-position and the nitrile group at the 2-position offers multiple handles for diversification through modern catalytic methods.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the chloro group can be readily displaced by a variety of nucleophiles under palladium catalysis, allowing for the introduction of aryl, alkyl, and amino groups, among others. Recent advances in ligand design and catalyst development have enabled these reactions to proceed under milder conditions with higher efficiency and broader substrate scope.

Furthermore, direct C-H functionalization has emerged as a step-economical strategy for modifying heterocyclic cores. nih.govacs.org Catalytic systems based on transition metals like palladium, rhodium, and iridium can selectively activate C-H bonds on the quinoxaline ring, allowing for the introduction of new functional groups without the need for pre-functionalization. This approach opens up new avenues for the late-stage modification of this compound and its derivatives.

Photoredox catalysis is another rapidly developing area that offers unique opportunities for the functionalization of quinoxalines. nih.gov By using visible light to generate reactive radical intermediates, this methodology enables a wide range of transformations that are often complementary to traditional thermal catalysis.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalytic System | Potential Functionalization |

| Suzuki Coupling | Palladium/Ligand | Arylation at the 3-position |

| Buchwald-Hartwig Amination | Palladium/Ligand | Amination at the 3-position |

| Sonogashira Coupling | Palladium/Copper | Alkynylation at the 3-position |

| Direct C-H Arylation | Palladium/Oxidant | Arylation of the quinoxaline core |

| Photoredox Alkylation | Photocatalyst/Light | Alkylation of the quinoxaline core |

Bioorthogonal Chemistry Applications of Quinoxaline-Nitrile Scaffolds

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org This field has provided powerful tools for chemical biology, enabling the study of biomolecules in their native environment. The unique structural features of this compound, namely the chloroquinoxaline core and the nitrile group, present intriguing possibilities for its application in bioorthogonal chemistry.

Recent research has demonstrated that chloroquinoxalines can undergo bioorthogonal ligation and cleavage reactions with ortho-dithiophenols. nih.govnih.gov This reaction proceeds via a double nucleophilic substitution, leading to the formation of a fluorescent tetracyclic product and the release of a cargo molecule. nih.govresearchgate.net This "click-and-release" strategy has been successfully applied to the modification and tracking of proteins. nih.gov The chloro-substituent in this compound makes it a prime candidate for such applications, where it could be used to label biomolecules or as a cleavable linker for drug delivery.

The nitrile group itself can also serve as a bioorthogonal handle. Certain heteroaromatic nitriles have been shown to undergo a biocompatible click reaction with 1,2-aminothiols, such as the N-terminal cysteine of a protein. nih.govacs.org This reaction is highly selective and proceeds under physiological conditions. The reactivity of the nitrile group in this compound could be explored for similar bioorthogonal labeling applications. The electronic properties of the quinoxaline ring can be tuned to modulate the reactivity of the nitrile, allowing for the design of tailored bioorthogonal probes. The biocompatibility of the nitrile functionality is well-established, with numerous nitrile-containing pharmaceuticals on the market. nih.govnih.gov

Advanced Characterization Techniques for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing processes. Advanced characterization techniques that allow for real-time and in-situ monitoring of chemical reactions are providing unprecedented insights into the complex transformations involved in the synthesis and functionalization of heterocyclic compounds like this compound.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. africanjournalofbiomedicalresearch.comnih.govresearchgate.net These methods are particularly well-suited for studying reactions in flow, where they can be integrated directly into the reactor system. For the synthesis of this compound, these techniques could be used to elucidate the mechanism of the cyclocondensation reaction and to identify key intermediates.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. mdpi.comresearchgate.net In-situ NMR allows for the direct observation of reaction intermediates and can provide detailed structural information. For the catalytic functionalization of this compound, in-situ NMR could be used to identify the active catalytic species and to probe the mechanism of catalyst activation and deactivation.

Computational methods, such as density functional theory (DFT), are increasingly being used to complement experimental studies. ias.ac.in DFT calculations can provide detailed information about reaction pathways, transition state structures, and the electronic properties of molecules, offering a deeper understanding of reactivity and selectivity.

Exploration of Untapped Reactivity Profiles for New Chemical Space Exploration

The exploration of new chemical space is a central theme in drug discovery and materials science. This compound, with its multiple functional groups, offers a rich platform for the discovery of novel reactivity profiles and the generation of diverse molecular scaffolds.

The nitrile group, while often considered a stable functional group, can participate in a variety of chemical transformations. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo cycloaddition reactions to form new heterocyclic rings. The development of novel catalytic methods for the selective transformation of the nitrile group in the presence of the quinoxaline core could lead to the synthesis of new classes of compounds with interesting biological activities.

The chloro-substituent at the 3-position is a versatile handle for introducing a wide range of functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Exploring the reactivity of this position with a broader range of nucleophiles and coupling partners could lead to the discovery of novel quinoxaline derivatives.

Furthermore, the quinoxaline ring itself can undergo various transformations, such as N-oxidation, to produce quinoxaline-N-oxides, which have their own unique reactivity and biological properties. rsc.orglam.edu.ly The combination of these transformations could lead to the generation of a vast library of novel quinoxaline derivatives, significantly expanding the accessible chemical space from this versatile starting material. researchgate.netresearchgate.net

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for 2-(3-Chloroquinoxalin-2-yl)acetonitrile to ensure stability?

- Methodological Answer : Store under inert atmosphere (e.g., nitrogen) at 2–8°C to minimize degradation. Use sealed, light-protected containers. Hazard statements (H301, H311, H331) indicate acute toxicity via ingestion, skin contact, or inhalation. Implement PPE (gloves, goggles, lab coats) and work in a fume hood. Safety Data Sheets (SDS) for analogous compounds recommend avoiding prolonged exposure to moisture or oxygen .

Table 1: Key Stability and Hazard Data

| Property | Value/Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Atmosphere | Inert gas (N₂/Ar) | |

| Hazard Statements | H301, H311, H331 |

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the quinoxaline ring and acetonitrile group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (C₁₀H₆ClN₃).

- X-ray Crystallography : For structural elucidation, use SHELXL for refinement, as demonstrated in small-molecule crystallography .

Q. How can researchers mitigate hazards during synthetic procedures involving this compound?

- Methodological Answer :

- Engineering Controls : Use closed-system reactors and gas scrubbers to manage volatile byproducts (e.g., HCN in nitrile reactions).

- Procedural Adjustments : Replace batch processes with flow chemistry to reduce exposure risks.

- Emergency Protocols : Pre-plan neutralization steps for spills (e.g., activated carbon adsorption) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity of halogenated quinoxaline-acetonitrile hybrids?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., nucleophilic substitution at the C-3 chloro group) to predict regioselectivity.

- Comparative Kinetic Studies : Use stopped-flow spectroscopy to compare experimental vs. computed activation energies.

- Meta-Analysis : Cross-reference PubChem/CAS datasets (e.g., analogous compounds like ethyl 2-(3-methylquinoxalin-2-yl)acetate) to identify trends in substituent effects .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

-

Modular Synthesis : Start with quinoxaline-2-carbonitrile, introduce chloro substituents via electrophilic chlorination (e.g., Cl₂/FeCl₃).

-

Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the acetonitrile position.

-

Purification : Employ column chromatography with silica gel (hexane/EtOAc) or recrystallization (ethanol/water) .

Table 2: Example Synthetic Routes for Analogous Compounds

Starting Material Reaction Type Key Conditions Yield Source Quinoxaline-2-carbonitrile Electrophilic chlorination Cl₂, FeCl₃, 0°C 65–70% 3-Chloroquinoxaline Nucleophilic substitution KCN, DMF, 80°C 50–55%

Q. How to design experiments probing the interaction of this compound with biological targets?

- Methodological Answer :

- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) via tryptophan fluorescence changes.

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (kₐ, k𝒹).

- Molecular Docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets, validated by mutagenesis .

Q. What analytical approaches validate purity and stability under experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.